molecular formula C15H30N2 B13946161 Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl- CAS No. 63867-72-1

Piperidine, 3,4-didehydro-4-(3-(dimethylamino)propyl)-1,2,2,6,6-pentamethyl-

Cat. No.: B13946161
CAS No.: 63867-72-1
M. Wt: 238.41 g/mol
InChI Key: JTLNSLROLLWUCQ-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with multiple methyl groups and a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino propyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the side chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors or enzymes, modulating their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine
  • 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpiperidine

Uniqueness: The unique combination of the pyridine ring with multiple methyl groups and the dimethylamino propyl side chain distinguishes 1,2,3,6-Tetrahydro-4-[3-(dimethylamino)propyl]-1,2,2,6,6-pentamethylpyridine from other similar compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

63867-72-1

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

N,N-dimethyl-3-(1,2,2,6,6-pentamethyl-3H-pyridin-4-yl)propan-1-amine

InChI

InChI=1S/C15H30N2/c1-14(2)11-13(9-8-10-16(5)6)12-15(3,4)17(14)7/h11H,8-10,12H2,1-7H3

InChI Key

JTLNSLROLLWUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1C)(C)C)CCCN(C)C)C

Origin of Product

United States

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